molecular formula C15H17N5OS B14939337 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide

4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide

Cat. No.: B14939337
M. Wt: 315.4 g/mol
InChI Key: WHBRGABLXCIWJA-UHFFFAOYSA-N
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Description

4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbothioamide can produce a thiol .

Scientific Research Applications

4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

The uniqueness of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-amino-6-oxo-N-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbothioamide

InChI

InChI=1S/C15H17N5OS/c16-12-11(14(22)17-10-6-2-1-3-7-10)13(21)19-15(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9H2,(H,17,22)(H3,16,18,19,21)

InChI Key

WHBRGABLXCIWJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=O)N2)C(=S)NC3=CC=CC=C3)N

Origin of Product

United States

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